molecular formula C8H11N3 B2961699 5-tert-butyl-1H-pyrazole-3-carbonitrile CAS No. 1254713-47-7

5-tert-butyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2961699
CAS No.: 1254713-47-7
M. Wt: 149.197
InChI Key: IADPOTOXWBEFEP-UHFFFAOYSA-N
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Description

5-tert-butyl-1H-pyrazole-3-carbonitrile: is a heterocyclic organic compound characterized by a pyrazole ring substituted with a tert-butyl group at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable nitrile compound, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-tert-butyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-tert-butyl-1H-pyrazole-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a precursor to active ingredients in pesticides .

Comparison with Similar Compounds

  • 5-tert-butyl-1H-pyrazole-3-carbaldehyde
  • 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile

Comparison: 5-tert-butyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both a tert-butyl group and a cyano group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

5-tert-butyl-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPOTOXWBEFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254713-47-7
Record name 5-(tert-butyl)-1H-pyrazole-3-carbonitrile
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